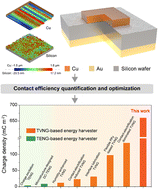Contact efficiency optimization for tribovoltaic nanogenerators†
Materials Horizons Pub Date: 2023-10-19 DOI: 10.1039/D3MH01369C
Abstract
Energy harvesters based on the tribovoltaic effect that can convert mechanical energy into electricity offer a potential solution for the energy supply of decentralized sensors. However, a substantial disparity in output current, exceeding 106 times, exists between micro- and macro-contact tribovoltaic nanogenerators (TVNGs). To tackle this challenge, we develop a quantification method to determine the effective contact efficiency of conventional large-scale TVNGs, revealing a mere 0.038% for a TVNG of 1 cm2. Thus, we implement an optimization strategy by contact interface design resulting in a remarkable 65-fold increase in effective contact efficiency, reaching 2.45%. This enhancement leads to a current density of 23 A m−2 and a record-high charge density of 660 mC m−2 for the TVNG based on Cu and p-type silicon. Our study reveals that increasing the effective contact efficiency will not only address the existing disparities but also have the potential to significantly enhance the output current in future advancements of large-scale TVNGs.


Recommended Literature
- [1] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†
- [2] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [3] Study of a magnetic-cooling material Gd(OH)CO3†
- [4] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†
- [5] A novel fluorescent probe for the detection of Golgi nitroreductase under hypoxic conditions†
- [6] [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives†
- [7] Direct observation of the geometric isomer selectivity of a reaction controlled via adsorbed bromine†
- [8] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [9] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [10] A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†

Journal Name:Materials Horizons
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 119823-35-7
-
CAS no.: 137361-05-8
-
CAS no.: 162758-94-3









